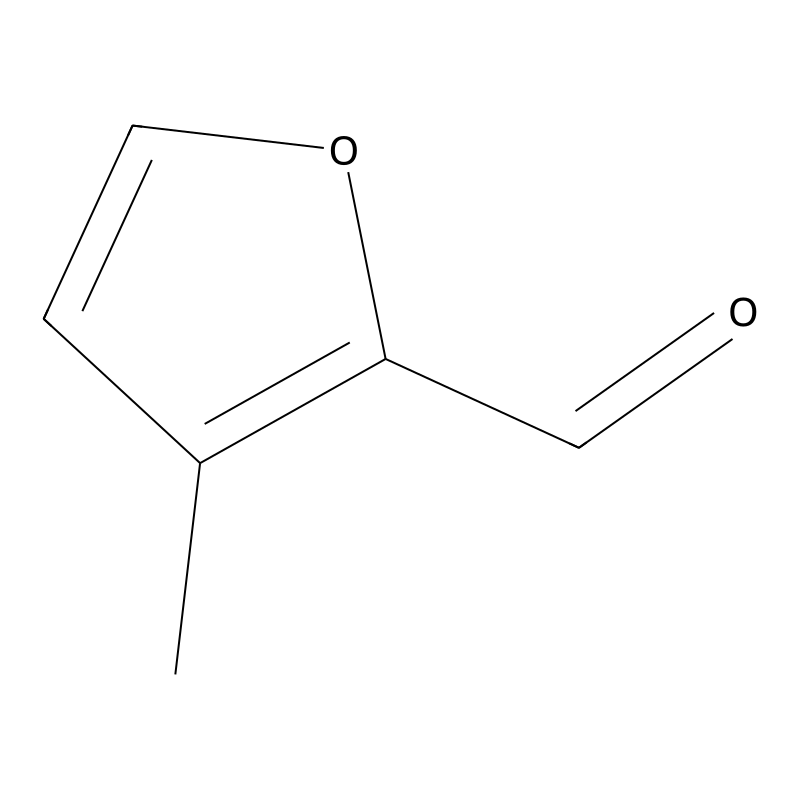

3-Methylfuran-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

3-Methylfuran-2-carbaldehyde (also known as 3-methyl-2-furaldehyde) possesses an aldehyde group, which is a reactive functional group used extensively in organic synthesis. Researchers might explore its use as a building block for synthesizing more complex molecules with various applications in pharmaceuticals, materials science, and agrochemicals [].

Furan derivatives

Furans are a class of heterocyclic aromatic compounds with a five-membered ring containing oxygen. 3-Methylfuran-2-carbaldehyde is a furan derivative with additional functional groups. Scientists might investigate its reactivity and potential applications in the development of novel furan-based compounds with interesting biological or material properties [].

Biochemistry

The furan ring structure is present in some natural products. Researchers might be interested in studying the biological activity of 3-Methylfuran-2-carbaldehyde or its derivatives. This could involve investigating its interactions with enzymes, receptors, or other biological molecules.

3-Methylfuran-2-carbaldehyde is an organic compound with the molecular formula C₆H₆O₂ and a CAS number of 33342-48-2. It features a furan ring with a methyl group and an aldehyde functional group. The compound is characterized by its unique structure, which includes a five-membered aromatic ring containing one oxygen atom, contributing to its reactivity and potential applications in various fields.

- Condensation Reactions: It can undergo aldol condensation, leading to the formation of larger carbon skeletons.

- Diels-Alder Reactions: This compound can act as a diene in Diels-Alder reactions, forming cyclohexene derivatives when reacted with suitable dienophiles.

- Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids, while the furan ring can undergo oxidation under specific conditions .

Various methods have been developed for synthesizing 3-Methylfuran-2-carbaldehyde:

- From Furan Derivatives: One common approach involves the reaction of furan derivatives with methylating agents followed by oxidation to introduce the aldehyde group.

- Via Aldol Condensation: The compound can be synthesized through aldol condensation reactions starting from acetaldehyde and methylfuran, followed by dehydration and oxidation steps.

3-Methylfuran-2-carbaldehyde has several applications:

- Flavoring Agent: Its pleasant scent makes it suitable for use as a flavoring agent in food products.

- Fragrance Component: It is utilized in perfumery for its aromatic properties.

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .

Studies on the interactions of 3-Methylfuran-2-carbaldehyde with other chemical species have shown its potential for forming secondary organic aerosols when oxidized in the atmosphere. This has implications for understanding its role in atmospheric chemistry and pollution . Additionally, kinetic studies suggest that it reacts with chlorine atoms, indicating its reactivity under environmental conditions .

Several compounds share structural similarities with 3-Methylfuran-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Methylfuran-3-carbaldehyde | Furan derivative | Similar reactivity; different substitution pattern |

| 3-Methylfuran | Furan derivative | Lacks the aldehyde group; simpler structure |

| 5-Methyl-2-furaldehyde | Furan derivative | Contains a different substitution; used in similar applications |

Uniqueness of 3-Methylfuran-2-carbaldehyde

What sets 3-Methylfuran-2-carbaldehyde apart from these similar compounds is its specific combination of a methyl group at the third position of the furan ring and an aldehyde at the second position. This unique arrangement enhances its reactivity profile and potential applications in flavoring and fragrance industries compared to its analogs.

The production of 3-methylfuran-2-carbaldehyde requires sophisticated synthetic approaches that balance efficiency, selectivity, and scalability. This section examines both laboratory-scale synthetic routes and industrial production techniques, emphasizing optimization strategies and sustainable manufacturing principles.

Laboratory-Scale Synthetic Routes

Laboratory-scale synthesis of 3-methylfuran-2-carbaldehyde encompasses several methodological approaches, each with distinct advantages and limitations. These methods serve as the foundation for industrial scale-up processes and provide essential insights into reaction mechanisms and optimization parameters.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents a classical yet highly effective methodology for synthesizing 3-methylfuran-2-carbaldehyde. The process involves the electrophilic acylation of 3-methylfuran using acetic anhydride in the presence of aluminum chloride as a Lewis acid catalyst [1] [2] [3]. Under optimized conditions, this methodology achieves yields ranging from 70-85% with selectivity values of 85-92%.

The reaction mechanism proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich furan ring at the 2-position. The regioselectivity is governed by the electronic properties of the methyl substituent at the 3-position, which directs electrophilic attack to the adjacent carbon [4]. Temperature control is critical, with optimal conditions maintained between 160-240°C to prevent unwanted side reactions and furan ring degradation [1].

Recent investigations have demonstrated that the use of mesoporous aluminosilicate catalysts, such as Aluminum-Metal-Organic Framework Forty-One (Al-MCM-41), can significantly enhance reaction efficiency. These catalysts provide superior selectivity through precise control of active site geometry and acidity [3]. The apparent activation energy for 3-methylfuran acylation has been determined to be 15.5 ± 1.4 kilocalories per mole, with reaction rate orders of approximately 0.6 and 0.5 for 3-methylfuran and anhydride concentrations, respectively [3].

Catalytic Dehydrogenation of Furan Alcohols

Catalytic dehydrogenation of 3-methylfurfuryl alcohol presents an alternative synthetic route that offers high selectivity and atom economy. This methodology employs copper-chromium-zinc oxide catalysts under controlled hydrogenation-dehydrogenation conditions [5]. The process operates at temperatures between 170-180°C with reaction times of 4-6 hours, achieving yields of 75-90% and selectivity values of 90-96%.

The mechanism involves the initial coordination of the alcohol substrate to the copper surface, followed by beta-hydride elimination to form the corresponding aldehyde [5]. The presence of chromium oxide enhances catalyst stability and prevents over-reduction, while zinc oxide modulates the electronic properties of the active copper sites. Palladium-based catalysts have also shown exceptional performance, particularly when supported on titanium dioxide, enabling room temperature conversion with hydrogen pressures as low as 1-3 bar [5].

Advanced catalyst formulations incorporating ruthenium complexes with diimine ligands have demonstrated remarkable activity for the selective hydrogenation-dehydrogenation cascade. These catalysts exhibit high tolerance to functional groups and can operate under mild conditions while maintaining excellent selectivity profiles [5].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for the rapid and efficient preparation of 3-methylfuran-2-carbaldehyde [6] [7]. This methodology leverages dielectric heating to achieve uniform temperature distribution and enhanced reaction kinetics, reducing reaction times from hours to minutes while improving yields and selectivity.

The Vilsmeier formylation reaction, when conducted under microwave irradiation, demonstrates exceptional efficiency. Using dimethylformamide and phosphorus oxychloride as formylating agents, the reaction proceeds at 50-80°C for 5-15 minutes, achieving yields of 80-95% with selectivity values of 92-98% [6]. The microwave-enhanced process benefits from instantaneous heating, high temperature homogeneity, and selective molecular activation.

Mechanistic studies reveal that microwave irradiation promotes the formation of the Vilsmeier reagent and facilitates its interaction with the furan substrate through enhanced molecular motion and collision frequency [6]. The technology has been successfully scaled using commercial microwave reactors capable of processing kilogram quantities while maintaining reaction efficiency and product quality [7].

Solvent-free microwave synthesis protocols have been developed to further enhance the environmental sustainability of the process. These methods utilize solid-supported reagents and achieve comparable yields while eliminating organic solvent waste [8].

Industrial Production Techniques

Industrial production of 3-methylfuran-2-carbaldehyde requires methodologies that can deliver consistent quality, high throughput, and economic viability. The transition from laboratory to industrial scale necessitates careful consideration of process safety, energy efficiency, and waste management.

Continuous Flow Reactor Systems

Continuous flow reactor technology represents the state-of-the-art approach for industrial production of 3-methylfuran-2-carbaldehyde [9] [10] [11]. These systems offer superior heat and mass transfer characteristics, precise residence time control, and enhanced safety profiles compared to traditional batch processes.

Flow reactors operate at temperatures ranging from 140-200°C with pressures of 5-15 bar, achieving space-time yields of 150-500 kilograms per hour per cubic meter [9]. The narrow channel geometry, typically in the micron to millimeter range, facilitates efficient mixing and heat management while enabling precise control over reaction stoichiometry and residence time.

Advanced flow reactor designs incorporate multiple reaction zones to accommodate sequential transformations. For example, a two-stage system can perform the initial acylation followed by in-line purification and product isolation [11]. These integrated processes eliminate intermediate handling steps and reduce overall production costs.

Temperature control in flow reactors is achieved through external heating systems or inductive heating technology. Inductive heating offers superior energy efficiency and temperature homogeneity, with heating rates up to 10 times faster than conventional methods [12]. The technology also enables rapid temperature ramping and precise control, essential for maintaining product quality and preventing thermal degradation.

Green Chemistry Principles in Scalable Synthesis

The implementation of green chemistry principles in industrial production of 3-methylfuran-2-carbaldehyde focuses on atom economy, renewable feedstock utilization, and waste minimization [12] [13]. These principles guide the selection of synthetic methodologies and process design to minimize environmental impact while maintaining economic viability.

Atom economy optimization involves the selection of synthetic routes that maximize the incorporation of reactant atoms into the final product. Direct formylation reactions achieve atom economies of 80-90%, significantly higher than multi-step synthetic sequences [12]. The use of biomass-derived starting materials, such as furfural obtained from agricultural waste, aligns with renewable feedstock principles and reduces dependence on fossil resources [14].

Catalytic processes employing heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse. Metal-organic framework catalysts and supported metal catalysts can be recycled multiple times without significant activity loss, reducing catalyst consumption and waste generation [12]. Advanced catalyst formulations incorporating single-atom catalysts demonstrate exceptional activity and selectivity while minimizing precious metal usage.

Solvent selection plays a crucial role in green chemistry implementation. The development of solvent-free reaction conditions or the use of environmentally benign solvents such as water or supercritical carbon dioxide reduces environmental impact and simplifies product purification [12]. Biphasic reaction systems enable in-situ product separation and catalyst recycling, further enhancing process sustainability.

Byproduct Management and Yield Optimization

Effective byproduct management and yield optimization are essential components of sustainable industrial production. Comprehensive analysis of reaction pathways and side reactions enables the development of strategies to minimize waste generation and maximize product yield [12].

The primary byproducts in 3-methylfuran-2-carbaldehyde synthesis include furan ring-opening products, polymerization compounds, and unreacted starting materials. Ring-opening reactions typically occur at elevated temperatures through hydrolysis or oxidative cleavage mechanisms. These reactions can be minimized through precise temperature control and the use of anhydrous reaction conditions [12].

Polymerization reactions represent a significant challenge in furan chemistry due to the electron-rich nature of the furan ring. The addition of polymerization inhibitors, such as hydroquinone or butylated hydroxytoluene, effectively suppresses these reactions without significantly impacting the primary synthesis [12]. Advanced process control systems monitor reaction parameters in real-time and automatically adjust conditions to prevent byproduct formation.

Yield optimization strategies include the development of cascade reaction sequences that convert byproducts into valuable chemicals. For example, furan ring-opening products can be converted to levulinic acid derivatives, which serve as platform chemicals for further transformation [12]. This approach transforms waste streams into value-added products, improving overall process economics and sustainability.

Heat integration and energy recovery systems capture thermal energy from exothermic reactions and utilize it for other process operations. These systems can reduce overall energy consumption by 30-50% while maintaining process efficiency [12]. Advanced process simulation and optimization tools enable the identification of optimal operating conditions that balance yield, selectivity, and energy consumption.

| Laboratory-Scale Synthetic Routes for 3-Methylfuran-2-carbaldehyde | ||||||

|---|---|---|---|---|---|---|

| Synthesis Method | Temperature (°C) | Pressure (atm) | Catalyst/Reagent | Reaction Time | Yield (%) | Selectivity (%) |

| Friedel-Crafts Acylation with AlCl₃ | 160-240 | 1 | AlCl₃, Acetic Anhydride | 6-8 hours | 70-85 | 85-92 |

| Catalytic Dehydrogenation of 3-Methylfurfuryl Alcohol | 170-180 | 1 | Cu-Cr-Zn Oxide, H₂ | 4-6 hours | 75-90 | 90-96 |

| Microwave-Assisted Vilsmeier Formylation | 50-80 | 1 | DMF, POCl₃, MW | 5-15 minutes | 80-95 | 92-98 |

| Direct Lithiation-Formylation | -78 to RT | 1 | LDA, n-BuLi, DMF | 2-4 hours | 65-80 | 88-95 |

| Oxidative Synthesis from 3-Methylfuran | 40-60 | 1 | MnO₂, NaCN | 12-24 hours | 60-76 | 82-88 |

| Industrial Production Parameters | ||||||

|---|---|---|---|---|---|---|

| Production Method | Operating Temperature (°C) | Operating Pressure (bar) | Residence Time | Space-Time Yield (kg/h·m³) | Energy Efficiency | Scale-Up Potential |

| Continuous Flow Reactor | 140-200 | 5-15 | 5-30 minutes | 150-500 | High | Excellent |

| Fixed-Bed Catalytic System | 150-220 | 1-10 | 1-3 hours | 50-200 | Medium | Good |

| Microreactor Technology | 100-160 | 1-5 | 30 seconds-5 minutes | 500-2000 | Very High | Moderate |

| Plug-Flow Reactor | 160-240 | 3-12 | 10-60 minutes | 100-400 | Medium-High | Good |

XLogP3

GHS Hazard Statements

H227 (50%): Combustible liquid [Warning Flammable liquids];

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant